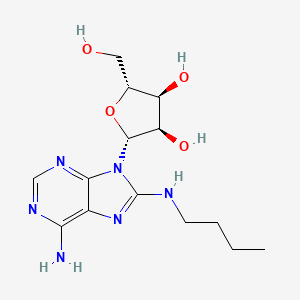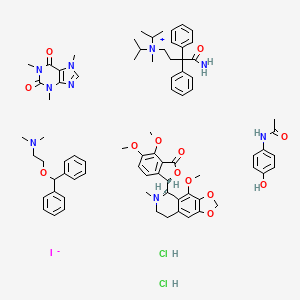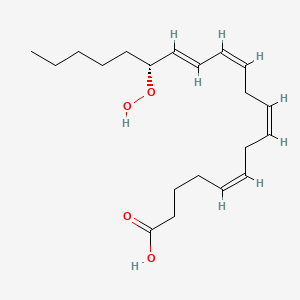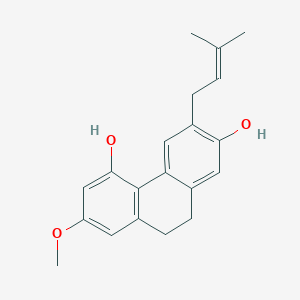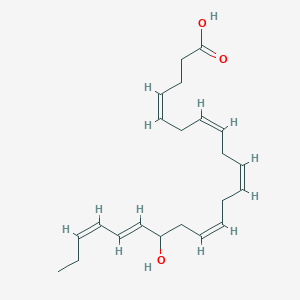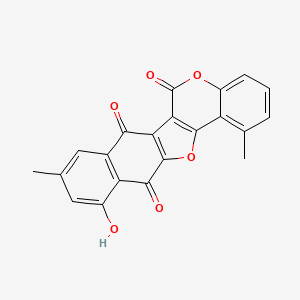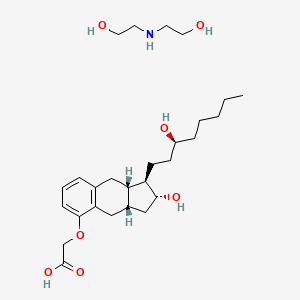
Treprostinil diolamine
Overview
Description
Treprostinil diolamine (TreD) is a synthetic prostacyclin analog that has been used in clinical studies for the treatment of pulmonary arterial hypertension (PAH). TreD has been shown to have a wide range of applications in laboratory experiments, and is currently being studied for its potential use in clinical settings.
Scientific Research Applications
Pharmacokinetics and Safety
Pharmacokinetics in Hepatic Impairment : Treprostinil diolamine, a prostacyclin analogue, was evaluated for its pharmacokinetics and safety in subjects with hepatic impairment. The study focused on the oral administration of a single sustained-release 1 mg dose in these subjects (Peterson et al., 2013).
Effect of Meal Compositions on Bioavailability : Another study investigated how different meal compositions affect the oral bioavailability of this compound in healthy volunteers. It was found that the bioavailability improved when taken with a meal containing at least 500 calories (Lim et al., 2013).
Pharmacokinetic Interaction with Sildenafil : Research on the potential pharmacokinetic drug interaction between this compound and sildenafil, a phosphodiesterase-5 inhibitor, found no significant metabolic interaction, suggesting their combined use is feasible (Gotzkowsky et al., 2013).
Clinical Applications and Transition Studies
Transitioning from Parenteral or Inhaled to Oral Treprostinil : A case series and literature review described the experience of patients with pulmonary arterial hypertension (PAH) transitioning from intravenous, subcutaneous, or inhaled treprostinil to this compound. This transition was generally well-tolerated without significant worsening of disease endpoints (Smith et al., 2019).
Extended-Release Oral Treprostinil in PAH Management : this compound, as an oral prostacyclin, showed modest benefits as monotherapy in PAH and was recommended to be administered three times daily for better tolerability and effectiveness. This review emphasizes the importance of achieving clinically effective doses (Coons & Miller, 2018).
Oral Treprostinil in PAH Patients Receiving Background Therapy : The efficacy and safety of oral treprostinil in PAH patients already receiving stable endothelin receptor antagonist and phosphodiesterase type 5 inhibitor therapy were studied, although no significant improvement in exercise capacity was observed (Tapson et al., 2013).
Pharmacokinetic Studies
Comprehensive Review of Treprostinil Pharmacokinetics : A review detailed the pharmacokinetics of treprostinil via different routes of administration, including oral this compound, and aimed to support clinicians in making informed treatment decisions for PAH (Kumar et al., 2016).
Pharmacokinetics in End-Stage Renal Disease : The pharmacokinetics of treprostinil following administration in subjects with end-stage renal disease were compared with those in healthy subjects. The study concluded that hemodialysis did not have a clinically important effect on treprostinil pharmacokinetics (Jenkins et al., 2013).
Pharmacokinetics of TID Dosing in Healthy Volunteers : A study evaluated the pharmacokinetics, safety, and tolerability of three times daily (TID) dosing of oral treprostinil in healthy subjects, providing data to support further evaluation of this dosing regimen (Jones et al., 2014).
Clinical Efficacy and Trials
Oral Treprostinil Monotherapy for PAH : A randomized controlled trial assessed the efficacy and safety of oral this compound as initial treatment for de novo PAH, showing improvements in exercise capacity (Jing et al., 2013).
Oral Treprostinil in Systemic Sclerosis and Digital Ischemia : An open-label study of escalating doses of oral treprostinil in patients with systemic sclerosis and digital ischemia explored the pharmacokinetics and correlation with digital perfusion, suggesting its potential as a therapeutic option for Raynaud's phenomenon and peripheral vascular disease of scleroderma (Shah et al., 2013).
Pharmacokinetic Evaluation for PAH Treatment : This review summarized information on the first oral prostanoid approved for the treatment of PAH, discussing the results of three randomized trials and the potential future of oral treprostinil in therapy (Hellawell et al., 2014).
Mechanism of Action
- Treprostinil diolamine primarily targets the prostacyclin pathway. It is a stable analogue of prostacyclin, a prostaglandin that acts as an anti-thrombotic agent and a potent vasodilator .
Target of Action
Pharmacokinetics
Safety and Hazards
Future Directions
Treprostinil diolamine is used in adults to treat high blood pressure in the arteries of the lungs also known as pulmonary arterial hypertension (PAH). Treprostinil improves your ability to exercise and can help prevent your condition from getting worse . The future directions of this compound could be focused on improving its efficacy and reducing its side effects.
Biochemical Analysis
Biochemical Properties
Treprostinil diolamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. By binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by enhancing the production of nitric oxide and reducing the levels of endothelin-1, a potent vasoconstrictor. In smooth muscle cells, this compound inhibits proliferation and induces relaxation, which helps in reducing pulmonary vascular resistance. Additionally, it influences cell signaling pathways, such as the cAMP pathway, and modulates gene expression related to vasodilation and anti-proliferative effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to IP receptors on target cells. This binding activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in vasodilation and inhibition of platelet aggregation. This compound also affects gene expression by modulating transcription factors involved in the regulation of vascular tone and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained vasodilation and reduced pulmonary artery pressure. Prolonged use may also result in desensitization of IP receptors, necessitating adjustments in dosage to maintain therapeutic effects .
Properties
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid;2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2/t16-,17-,18+,19-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-ZSESPEEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232132 | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830354-48-8 | |
| Record name | Treprostinil diolamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830354488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treprostinil diolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TREPROSTINIL DIOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1FKG90039 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



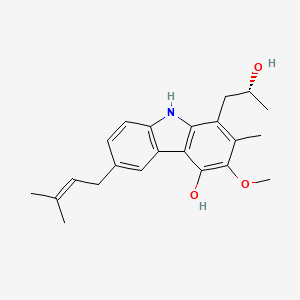
![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)
